REACTION_CXSMILES
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[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[Na].[C:10](#[N:13])[CH:11]=[CH2:12].O>C(O)C>[NH2:13][C:10]1[CH2:11][CH2:12][N:1]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[N:2]=1 |^1:8|
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Name
|
|
Quantity
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0.545 g
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Type
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reactant
|
Smiles
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N(N)C1=NC=CC=C1
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Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
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2 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution heated for 4 hours on the steam bath
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
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giving some crystals
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Type
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CUSTOM
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Details
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to give
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Type
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ADDITION
|
Details
|
a suspension of a solid
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Type
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CUSTOM
|
Details
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The solid was collected
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
Recrystallisation from ethanol (ca. 5 ml)
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Name
|
|
Type
|
product
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Smiles
|
NC1=NN(CC1)C1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |